3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one
CAS No.: 2097991-96-1
Cat. No.: VC3145712
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097991-96-1 |
|---|---|
| Molecular Formula | C13H18N2O2 |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | 3-amino-1-(4-ethoxy-2,3-dihydroindol-1-yl)propan-1-one |
| Standard InChI | InChI=1S/C13H18N2O2/c1-2-17-12-5-3-4-11-10(12)7-9-15(11)13(16)6-8-14/h3-5H,2,6-9,14H2,1H3 |
| Standard InChI Key | KTFIEWDSVLEYQL-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC2=C1CCN2C(=O)CCN |
| Canonical SMILES | CCOC1=CC=CC2=C1CCN2C(=O)CCN |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one consists of an indoline ring system with an ethoxy group at position 4, a propan-1-one chain attached to the indoline nitrogen, and terminating with a primary amine group. This structure can be considered a derivative of 3-amino-1-(indolin-1-yl)propan-1-one (CAS#: 46275-39-2), which has a documented molecular formula of C11H14N2O . The addition of an ethoxy group (C2H5O) at the 4-position yields the target compound.
Based on its structure, the molecular formula would be C13H18N2O2 with an estimated molecular weight of approximately 234.30 g/mol. This represents a structural modification of related compounds such as 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one (CAS: 2091104-39-9) .
Physical and Chemical Properties
The physical and chemical properties of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one can be predicted based on structurally similar compounds. The following table summarizes the anticipated properties:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Physical State | Solid at room temperature | Common for indoline derivatives |
| Appearance | Off-white to pale yellow solid | Typical for similar compounds |
| Solubility | Soluble in dichloromethane, methanol; limited water solubility | Based on functional groups present |
| Melting Point | 115-140°C (estimated) | Extrapolated from similar β-aminoketones |
| Boiling Point | Likely decomposes before boiling | Common for complex organic compounds |
| Log P | ~2.3-2.8 | Based on lipophilicity of constituent groups |
| pKa | ~9-10 for the amine group | Typical for primary amines |
The presence of both the hydrophobic indoline core and the polar amino and ketone functionalities confers amphipathic characteristics to this molecule, influencing its solubility profile and potential interactions with biological systems.
Structural Comparison with Related Compounds
Analogous Compounds
Several structurally related compounds provide reference points for understanding the properties of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one:
These structural similarities suggest that the synthetic approaches and characterization methods applicable to these compounds could be adapted for 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one.
Synthetic Methodologies
Reductive Amination Approach
A viable synthetic pathway would likely involve:
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Preparation of 4-ethoxyindoline through appropriate etherification of 4-hydroxyindoline
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Reaction with a suitable β-aminoketone precursor
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Protection/deprotection strategies to ensure selectivity for the desired product
The following reaction conditions might be appropriate:
Metal-Free Synthesis
Another potential approach could utilize metal-free synthetic methodologies as described for related β-aminoketones :
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Reaction of appropriate ynones with amine-containing precursors
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Catalysis with poly(phosphoric acid) or similar reagents
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Purification through column chromatography using dichloromethane/methanol mixtures
This approach is supported by documented syntheses of similar β-aminoketones, which typically proceed under mild conditions with good yields .
Purification Methods
Purification of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one would likely involve:
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Column chromatography using dichloromethane:methanol gradient systems (typically 9:1)
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Recrystallization from appropriate solvents such as dichloromethane or ethyl acetate
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Monitoring of reaction progress and purity by thin-layer chromatography (TLC)
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Potential filtration through celite to remove inorganic catalysts or reagents
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted 1H NMR signals (in CDCl3, δ ppm):
-
Indoline aromatic protons: 6.5-7.2 (multiplets)
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Ethoxy -CH2-: 3.9-4.1 (quartet, J ≈ 7 Hz)
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Ethoxy -CH3: 1.3-1.5 (triplet, J ≈ 7 Hz)
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-CH2- adjacent to ketone: 3.1-3.3 (triplet, J ≈ 7 Hz)
-
-CH2- adjacent to amine: 2.8-3.0 (triplet, J ≈ 7 Hz)
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Primary amine (-NH2): 1.5-1.8 (broad singlet)
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Indoline -CH2-CH2-: 2.9-3.1 and 3.7-4.0 (multiplets)
Predicted 13C NMR signals (in CDCl3, δ ppm):
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Carbonyl carbon: 195-205
-
Aromatic carbons: 110-160
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Ethoxy -CH2-: 63-68
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Ethoxy -CH3: 14-16
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-CH2- adjacent to carbonyl: 35-38
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-CH2- adjacent to amine: 38-42
These predictions are based on typical chemical shift patterns and data from structurally similar compounds including 3-(Dimethylamino)-1-phenylpropan-1-one, which exhibits comparable functional group arrangements .
Infrared Spectroscopy
Expected key IR absorption bands:
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N-H stretching (primary amine): 3300-3500 cm-1
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C-H stretching (aromatic and aliphatic): 2800-3100 cm-1
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C=O stretching (ketone): 1650-1700 cm-1
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C-O-C stretching (ethoxy): 1050-1250 cm-1
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C=C stretching (aromatic): 1400-1600 cm-1
These absorption bands are consistent with those observed for structurally similar compounds reported in the literature .
Mass Spectrometry
In mass spectrometric analysis, the compound would likely show:
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Molecular ion peak at m/z ≈ 234 (corresponding to molecular formula C13H18N2O2)
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Fragment ions at m/z ≈ 205 (loss of ethyl), m/z ≈ 189 (loss of amino group), and m/z ≈ 162 (indoline fragment)
High-resolution mass spectrometry would be expected to confirm the molecular formula with an accuracy of ±0.0005 amu, similar to the precision reported for related compounds .
Biological Properties and Applications
| Potential Activity | Scientific Rationale |
|---|---|
| Enzyme Inhibition | The β-aminoketone moiety could interact with enzyme active sites through hydrogen bonding and electrostatic interactions |
| Neurological Effects | Indoline-based compounds have demonstrated interactions with various neuroreceptors |
| Anti-inflammatory | Similar nitrogen-containing heterocycles have shown modulation of inflammatory pathways |
| Antimicrobial | Some β-aminoketones exhibit activity against bacterial and fungal pathogens |
Structure-Activity Relationships
Key structural features that may influence the biological activity of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one include:
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The indoline core, which serves as a privileged structure in medicinal chemistry
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The ethoxy substituent at position 4, which may enhance lipophilicity and membrane permeability
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The β-aminoketone moiety, capable of forming hydrogen bonds with biological targets
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The primary amine group, which can participate in salt bridge formation with acidic residues in biomolecules
Research Opportunities and Future Directions
Synthetic Optimization
Future research opportunities for 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one include:
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Development of efficient, high-yielding synthetic routes
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Investigation of stereoselective synthesis methods if stereogenic centers are present
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Exploration of green chemistry approaches to minimize environmental impact
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Scale-up studies for potential commercial production
Biological Evaluation
Comprehensive biological screening would be valuable to establish:
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Specific receptor binding profiles
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Enzyme inhibition patterns
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Cell-based activity assays
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In vivo pharmacokinetic and pharmacodynamic properties
Structure Modification Studies
Systematic modification of the 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one scaffold could yield valuable structure-activity relationships:
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Variation of the substituent at position 4 (beyond ethoxy)
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Modification of the amino terminus (secondary or tertiary amines)
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Exploration of heterocyclic replacements for the indoline core
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Investigation of chain length variations in the aminoketone portion
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